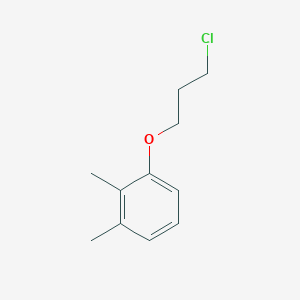
1-(3-Chloropropoxy)-2,3-dimethylbenzene
説明
1-(3-Chloropropoxy)-2,3-dimethylbenzene, also known as CP-DM, is an aromatic compound that has been used in a variety of scientific research applications. It is an organic compound with the molecular formula C9H12ClO and is composed of a benzene ring with a propoxy group and a chlorine atom attached to the third carbon atom of the ring. CP-DM is a colorless liquid with a pungent odor and is soluble in many organic solvents. It is used primarily as a reagent in organic synthesis and as a precursor in the production of pharmaceuticals and other industrial products.
科学的研究の応用
1-(3-Chloropropoxy)-2,3-dimethylbenzene has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a precursor in the production of pharmaceuticals and other industrial products, and as a catalyst in the synthesis of polymers. It has also been used as a model compound for studying the reactivity of organochlorine compounds and for investigating the mechanisms of chlorination reactions. In addition, 1-(3-Chloropropoxy)-2,3-dimethylbenzene has been used in the synthesis of a variety of biologically active molecules such as antibiotics and anti-cancer drugs.
作用機序
The mechanism of action of 1-(3-Chloropropoxy)-2,3-dimethylbenzene is dependent on the reaction it is used in. In the Friedel-Crafts alkylation reaction, the chlorine atom of the 3-chloropropene is attacked by the carbocation intermediate to form the desired product. In the reaction of 1-chloro-2,3-dimethylbenzene with a carbon nucleophile, the chlorine atom is displaced by the nucleophile to form the desired product. In both cases, the chlorine atom is the key reactant and is responsible for the formation of the desired product.
Biochemical and Physiological Effects
1-(3-Chloropropoxy)-2,3-dimethylbenzene has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 1-(3-Chloropropoxy)-2,3-dimethylbenzene can act as an inhibitor of the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs and other xenobiotics. In addition, 1-(3-Chloropropoxy)-2,3-dimethylbenzene has been shown to inhibit the growth of several human cancer cell lines in vitro. However, the in vivo effects of 1-(3-Chloropropoxy)-2,3-dimethylbenzene are not yet known and further research is needed to determine its potential toxicity.
実験室実験の利点と制限
1-(3-Chloropropoxy)-2,3-dimethylbenzene has several advantages and limitations for lab experiments. The major advantage of 1-(3-Chloropropoxy)-2,3-dimethylbenzene is its low cost and availability. It is a relatively inexpensive compound and is readily available from chemical suppliers. Additionally, 1-(3-Chloropropoxy)-2,3-dimethylbenzene is a relatively stable compound and is not easily degraded by heat or light. However, it is important to note that 1-(3-Chloropropoxy)-2,3-dimethylbenzene is a highly reactive compound and can react with other compounds in solution. Therefore, it is important to use appropriate safety precautions when handling 1-(3-Chloropropoxy)-2,3-dimethylbenzene in the lab.
将来の方向性
The future directions for 1-(3-Chloropropoxy)-2,3-dimethylbenzene are numerous. Further research is needed to determine its potential toxicity in vivo and to understand its mechanism of action in different chemical reactions. Additionally, 1-(3-Chloropropoxy)-2,3-dimethylbenzene could be used as a starting material in the synthesis of new pharmaceuticals and other industrial products. Finally, 1-(3-Chloropropoxy)-2,3-dimethylbenzene could be used to study the reactivity of organochlorine compounds and to investigate the mechanisms of chlorination reactions.
特性
IUPAC Name |
1-(3-chloropropoxy)-2,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-9-5-3-6-11(10(9)2)13-8-4-7-12/h3,5-6H,4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVSUDKCGWJUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278704 | |
| Record name | 1-(3-Chloropropoxy)-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropoxy)-2,3-dimethylbenzene | |
CAS RN |
31264-52-5 | |
| Record name | 1-(3-Chloropropoxy)-2,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31264-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloropropoxy)-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



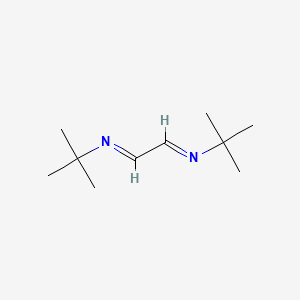

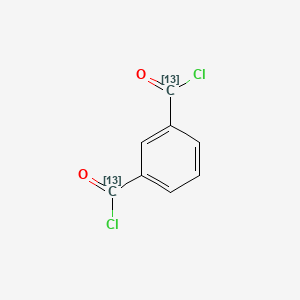






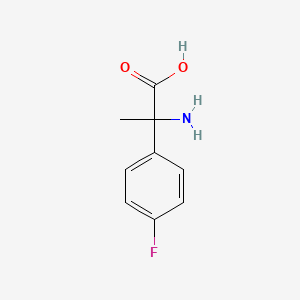

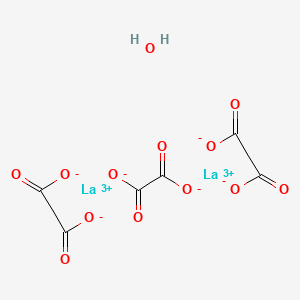
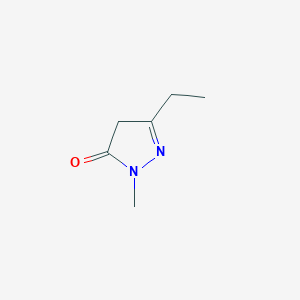
![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3423685.png)